(R)-methanandamide
Overview
Description
®-methanandamide is a synthetic analog of anandamide, an endogenous cannabinoid neurotransmitter. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is of significant interest in scientific research due to its potential therapeutic applications and its role in the endocannabinoid system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methanandamide typically involves the reaction of arachidonic acid with ethanolamine in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved. The process may involve multiple steps, including protection and deprotection of functional groups, to obtain the final product with high purity.
Industrial Production Methods
Industrial production of ®-methanandamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-methanandamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants, leading to the formation of hydroxylated or epoxidized products.
Reduction: Reduction reactions can convert ®-methanandamide into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and cytochrome P450 enzymes.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-methanandamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of endocannabinoids and their analogs.
Biology: Researchers use ®-methanandamide to investigate the endocannabinoid system and its role in physiological processes.
Medicine: The compound is studied for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotection.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
®-methanandamide exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, which are part of the endocannabinoid system. This binding activates various signaling pathways, leading to changes in cellular functions. The compound can modulate neurotransmitter release, influence immune responses, and affect pain perception.
Comparison with Similar Compounds
Similar Compounds
Anandamide: The natural endogenous ligand for cannabinoid receptors.
2-Arachidonoylglycerol (2-AG): Another endogenous cannabinoid with similar functions.
®-Methanandamide: A synthetic analog with enhanced stability and potency compared to anandamide.
Uniqueness
®-methanandamide is unique due to its synthetic origin and specific stereochemistry, which confer enhanced stability and potency. Unlike anandamide, it is less susceptible to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRUBZPTNJQEM-ZKWNWVNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150314-39-9 | |
Record name | Methanandamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHANANDAMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63WDT9CZ3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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